molecular formula C17H13BrN2O2S B11649145 (5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one

(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B11649145
M. Wt: 389.3 g/mol
InChI Key: YXKBNVXAUMGFEZ-NTEUORMPSA-N
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Description

(5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, a bromine atom, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzyl Ether Group: This step involves the reaction of 4-hydroxy-3-bromobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether derivative.

    Condensation Reaction: The benzyl ether derivative is then subjected to a condensation reaction with thiosemicarbazide under acidic conditions to form the imidazolidinone core.

    Cyclization and Sulfanylidene Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imidazolidinone ring to a more reduced form.

    Substitution: The bromine atom in the benzyl ether group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Various substituted benzyl ether derivatives.

Scientific Research Applications

(5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved may include the inhibition of key enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a benzyl ether group, a bromine atom, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H13BrN2O2S/c18-13-8-12(9-14-16(21)20-17(23)19-14)6-7-15(13)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,21,23)/b14-9+

InChI Key

YXKBNVXAUMGFEZ-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)N3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)N3)Br

Origin of Product

United States

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